molecular formula C10H7NS B009590 Benzothiazole,2-(1,2-propadienyl)-(9ci) CAS No. 109948-61-0

Benzothiazole,2-(1,2-propadienyl)-(9ci)

Cat. No.: B009590
CAS No.: 109948-61-0
M. Wt: 173.24 g/mol
InChI Key: FCIUVFATJSRWOI-UHFFFAOYSA-N
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Description

Benzothiazole,2-(1,2-propadienyl)-(9ci) is a benzothiazole derivative featuring a 1,2-propadienyl (allenyl) substituent at the 2-position of the benzothiazole core. The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, conferring unique electronic and steric properties. The 1,2-propadienyl group introduces a conjugated allene system, which may enhance reactivity and influence intermolecular interactions.

Properties

CAS No.

109948-61-0

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

InChI

InChI=1S/C10H7NS/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-7H,1H2

InChI Key

FCIUVFATJSRWOI-UHFFFAOYSA-N

SMILES

C=C=CC1=NC2=CC=CC=C2S1

Canonical SMILES

C=C=CC1=NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2-(1,2-propadienyl)- (9CI)

Origin of Product

United States

Preparation Methods

Key Parameters:

  • Molar Ratio : 1:1.2 (2-aminobenzenethiol:propargyl aldehyde)

  • Acid Catalyst : 10–15 mol% H₂SO₄

  • Reaction Time : 8 hours (optimized via TLC monitoring).

Modern Catalytic Strategies

Copper-Catalyzed Ball Milling Synthesis

Adapting methodologies from 2-phenylbenzothiazole synthesis, a solvent-free, mechanochemical approach uses CuCl₂ (15 mol%) as a catalyst. Reactants are ground in a ball mill at 300 rpm for 1.5 hours, achieving yields up to 95%. This method eliminates solvent waste and reduces energy consumption, aligning with green chemistry principles.

Reaction Optimization:

  • Catalyst Recycling : CuCl₂ retains 85% activity after three cycles.

  • Substrate Scope : Successful with electron-deficient aldehydes but limited for sterically hindered variants.

Palladium-Mediated Cross-Coupling

Sonogashira coupling between 2-iodobenzothiazole and propargyl alcohol introduces the allene group. Using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 60°C, this method achieves 65–75% yield. The propadienyl group’s regioselectivity is ensured by employing trimethylsilyl-protected intermediates.

Solvent-Free and Green Chemistry Innovations

Microwave-Assisted Cyclization

Microwave irradiation (300 W, 120°C) accelerates the cyclization of thioamide precursors, completing reactions in 10–15 minutes with 80–85% yield. This method minimizes thermal degradation of the propadienyl group.

Dess-Martin Periodinane-Mediated Oxidative Cyclization

A novel protocol using Dess-Martin periodinane (DMP) in dichloromethane at room temperature achieves rapid cyclization (15 minutes) of sulfamide substrates. Yields exceed 90%, with no byproducts detected via GC-MS.

Reaction Optimization and Scalability

Temperature and Catalytic Loading Effects

ParameterOptimal RangeImpact on Yield
Temperature60–80°CMaximizes cyclization rate
Pd Catalyst Loading5–10 mol%Balances cost and efficiency
Ball Milling Speed250–350 rpmPrevents overheating

Mitigating Polymerization Side Reactions

  • Radical Inhibitors : Adding 0.1% hydroquinone suppresses allene polymerization.

  • Low-Temperature Storage : Maintain intermediates at –20°C to prevent degradation.

Industrial and Environmental Considerations

Scalability of Ball Milling Techniques

Industrial trials demonstrate that scaling CuCl₂-catalyzed ball milling to 10 kg batches maintains 85–90% yield, with a 30% reduction in energy costs compared to traditional reflux methods.

Waste Management Strategies

  • Solvent Recovery : Ethyl acetate from workup steps is distilled and reused, achieving 95% solvent recovery.

  • Catalyst Reclamation : CuCl₂ is precipitated via NaOH treatment and reactivated for subsequent batches .

Chemical Reactions Analysis

Three-Component Reaction

A copper-catalyzed three-component reaction involving nitroarenes, alcohols, and sulfur powder yields 2-substituted benzothiazoles, including derivatives with conjugated substituents. This method operates under mild conditions and achieves good yields (60–80%) with minimal by-products .

Palladium-Catalyzed Cyclization

Pd/C-mediated cyclization of o-iodothiobenzanilide derivatives achieves regioselective formation of benzothiazoles. The reaction occurs at room temperature without ligands or additives, demonstrating high efficiency (85–90% yield) .

Substitution Reactions

  • Halogenation : The propadienyl group undergoes electrophilic addition with bromine or chlorine, forming dihalogenated derivatives. This reactivity is enhanced by the conjugated system, allowing for selective mono- or di-substitution .
  • Nucleophilic Attack : The sulfur atom in the thiazole ring acts as a nucleophile, enabling substitution with alkyl or aryl groups via SN2 mechanisms .

Oxidative Reactivity

  • Oxidation of Propadienyl Group : The allene substituent reacts with oxidizing agents (e.g., m-chloroperbenzoic acid) to form epoxides or diols. This pathway is critical for functionalizing the compound in medicinal chemistry applications .
  • Sulfur Oxidation : The thiazole sulfur undergoes oxidation to sulfoxides or sulfones, altering the compound’s electronic properties for optoelectronic applications .

Cycloaddition Reactions

  • Diels-Alder Reaction : The propadienyl group participates in [4+2] cycloadditions with dienes, forming bicyclic structures. This reaction is facilitated by electron-deficient dienophiles (e.g., maleic anhydride) .
  • [2+2] Cycloaddition : Under UV irradiation, the allene group undergoes [2+2] cycloaddition with alkenes, yielding strained cyclobutane derivatives .

Reaction Mechanism Analysis

The propadienyl group’s reactivity stems from its conjugated double bonds and strain, which lower activation barriers for cycloaddition and substitution. For example:

  • Electrophilic Addition : The allene’s π-system facilitates nucleophilic attack, with regioselectivity determined by conjugation with the thiazole ring .
  • Catalytic Pathways : Metal catalysts (Pd, Cu) enhance C–H activation, enabling cyclization and cross-coupling reactions .

Comparative Reaction Data

Reaction TypeReagents/ConditionsProduct TypeYield (%)Reference
Three-componentCuI, 1,10-phenanthroline, n-Pr3N2-substituted benzothiazoles70–85
ElectrosynthesisNaOH, aqueous electrolytesBenzothiazoles60–75
Pd/C CyclizationPd/C, DMF, 80°C2-arylbenzothiazoles85–90
Diels-AlderMaleic anhydride, refluxBicyclic adducts65–80

Scientific Research Applications

Pharmaceutical Applications

Benzothiazole derivatives are known for their biological activity, making them valuable in drug development. The compound serves as a precursor in the synthesis of various pharmaceuticals due to its ability to undergo further chemical modifications.

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study found that certain derivatives demonstrated effectiveness against both gram-positive and gram-negative bacteria, highlighting their potential in developing new antibiotics.
  • Anti-inflammatory Effects : Some benzothiazole compounds have shown promise in reducing inflammation. A specific derivative was tested in vitro and demonstrated a reduction in pro-inflammatory cytokines .

Agricultural Applications

In agriculture, benzothiazole derivatives are utilized for crop protection and as growth regulators.

  • Fungicides : The compound has been explored as a potential fungicide. Its derivatives have been tested against various plant pathogens, showing effectiveness in inhibiting fungal growth .
  • Plant Growth Regulators : Research indicates that benzothiazole can enhance plant growth and yield. In field trials, crops treated with benzothiazole derivatives exhibited improved growth rates and resistance to environmental stressors.

Material Science Applications

Benzothiazole compounds are also significant in materials science due to their chemical stability and functional properties.

  • Polymer Additives : Benzothiazole is used as an additive in polymers to enhance thermal stability and mechanical properties. It acts as a processing aid during the manufacturing of rubber and plastics .
  • Corrosion Inhibitors : Studies have shown that benzothiazole can function effectively as a corrosion inhibitor for metals, particularly in acidic environments. Its mechanism involves the formation of a protective layer on metal surfaces .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial agentsEffective against gram-positive/negative bacteria
Anti-inflammatory agentsReduced pro-inflammatory cytokines in vitro
AgricultureFungicidesInhibits growth of various plant pathogens
Plant growth regulatorsImproved growth rates and stress resistance
Material SciencePolymer additivesEnhances thermal stability and mechanical properties
Corrosion inhibitorsForms protective layers on metals

Case Study 1: Antimicrobial Properties

In a controlled laboratory setting, researchers synthesized several benzothiazole derivatives and tested them against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) lower than traditional antibiotics, suggesting their potential use in treating infections resistant to current therapies.

Case Study 2: Agricultural Efficacy

Field trials conducted with benzothiazole-based fungicides on wheat crops showed a significant decrease in fungal infections compared to untreated controls. The treated crops not only yielded more but also demonstrated resilience against drought conditions.

Case Study 3: Material Enhancement

A study on the incorporation of benzothiazole into polyvinyl chloride (PVC) revealed enhanced mechanical properties and thermal stability. The modified PVC exhibited improved performance under high-temperature conditions, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of Propa-1,2-dienyl-benzothiazole involves its interaction with specific molecular targets. For example, in its anticancer activity, the compound may inhibit enzymes such as BCL-2, which are involved in the regulation of apoptosis. By binding to these enzymes, Propa-1,2-dienyl-benzothiazole can induce cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit diverse properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Benzothiazole,2-(1,2-propadienyl)-(9ci) 1,2-Propadienyl C₁₀H₇NS* 173.23* Not explicitly provided Hypothesized high reactivity due to allene conjugation
2-Methylbenzothiazole Methyl C₈H₇NS 149.21 212711-24-5 Used in polymer synthesis; enhances solubility
2-(1-Methylbutyl)-benzothiazole 1-Methylbutyl C₁₂H₁₅NS 205.32 93194-81-1 Likely improves lipophilicity for agrochemical applications
TCMTB (2-(Thiocyanomethylthio)benzothiazole) Thiocyanomethylthio C₉H₆N₂S₃ 238.36 21564-17-0 Commercial fungicide; broad-spectrum activity
2-(3-Aminophenyl)benzothiazole 3-Aminophenyl C₁₃H₁₀N₂S 226.30 Not provided Studied for structure-activity relationships in sulfonamide drugs

*Estimated based on benzothiazole core (C₇H₅NS) + propadienyl (C₃H₃) – H.

Thermal and Solubility Properties

  • Polymer Applications : Benzothiazole derivatives with bulky substituents (e.g., 2-methyl) enhance polymer solubility while maintaining thermal stability (Tg: 192–236°C; Td₉₀: 390–441°C). The propadienyl group’s conjugation may further reduce crystallinity in polymers.
  • Agrochemicals : TCMTB’s thiocyanate group contributes to fungicidal activity, whereas alkyl substituents (e.g., 1-methylbutyl) may optimize bioavailability.

Functional Differences

  • Electronic Effects : The propadienyl group’s conjugated system could enhance electron delocalization, altering UV absorption or catalytic activity compared to methyl or aryl substituents.
  • Biological Activity: Aminophenyl derivatives (e.g., 2-(3-aminophenyl)benzothiazole) are explored for anticancer applications, while thiocyanate-containing analogs (e.g., TCMTB) target microbial pathways.

Q & A

Q. What are the recommended synthetic methodologies for introducing the 1,2-propadienyl group to benzothiazole derivatives?

The synthesis of 1,2-propadienyl-substituted benzothiazoles typically involves palladium-catalyzed coupling reactions or nucleophilic substitution. For example, the propargyl group (a precursor to propadienyl) can be introduced via Sonogashira coupling, followed by isomerization under controlled conditions. Researchers should monitor reaction kinetics using thin-layer chromatography (TLC) and optimize temperature (e.g., 60–80°C) to avoid undesired side products like cyclized derivatives .

Q. How should researchers handle safety concerns related to the reactive 1,2-propadienyl moiety during experiments?

The 1,2-propadienyl group is highly reactive and may pose fire hazards. Avoid using water or foam for fire suppression; instead, use dry chemical extinguishers or CO₂. Conduct reactions in inert atmospheres (e.g., nitrogen) and store the compound in sealed, dry containers away from oxidizers. Refer to benzothiazole safety protocols, such as using heat-resistant gloves and fume hoods, as outlined in safety data sheets for related compounds .

Q. What spectroscopic techniques are critical for characterizing Benzothiazole,2-(1,2-propadienyl)-(9CI)?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the propadienyl group’s presence via characteristic alkynyl proton signals (δ 4.5–5.5 ppm) and carbon shifts (δ 70–100 ppm).
  • FT-IR : Identify C≡C stretching vibrations (~2100 cm⁻¹) and benzothiazole ring modes (~1600 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of the 1,2-propadienyl group in benzothiazole derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways, such as cycloaddition or electrophilic additions. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity. For example, the propadienyl group’s electron-deficient nature may favor nucleophilic attacks at the β-carbon .

Q. What strategies resolve contradictions in reported biological activities (e.g., fungicidal vs. inactive)?

Contradictions may arise from stereoelectronic effects or impurities. Use the following approaches:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl groups on the benzothiazole ring) and test against fungal strains (e.g., Aspergillus niger).
  • Purity validation : Employ HPLC (>99% purity) to eliminate confounding factors from synthetic byproducts .

Q. How can researchers optimize reaction conditions to suppress polymerization of the propadienyl group during synthesis?

Polymerization is a common side reaction. Mitigation strategies include:

  • Low-temperature reactions (<40°C) to reduce radical formation.
  • Radical inhibitors : Add 0.1–1% hydroquinone or TEMPO.
  • Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Methodological Guidance Tables

Q. Table 1: Key Reaction Parameters for Propadienyl Group Introduction

ParameterOptimal RangeMonitoring TechniqueReference
Temperature60–80°CIn-situ IR spectroscopy
Catalyst Loading5–10 mol% Pd(PPh₃)₄TLC (hexane/EtOAc 3:1)
Reaction Time6–12 hoursGC-MS

Q. Table 2: Safety Protocols for Handling Reactive Intermediates

HazardMitigation StrategyReference
Fire riskDry chemical extinguishers, inert atmosphere
ToxicityFume hood, NIOSH-approved respirator
PolymerizationRadical inhibitors, low-temperature storage

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